molecular formula C66H80N14O18 B12399647 Fluorescent Substrate for Subtillsin

Fluorescent Substrate for Subtillsin

Cat. No.: B12399647
M. Wt: 1357.4 g/mol
InChI Key: TWMHHYUBASVRIM-WDGXTDPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent Substrate for Subtillsin is a specialized compound used to detect the enzyme activity of subtilisin, a bacterial serine protease. This substrate is designed to emit fluorescence upon cleavage by subtilisin, making it a valuable tool in various biochemical assays and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fluorescent Substrate for Subtillsin involves the synthesis of a peptide sequence that includes a fluorescent reporter group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC), is attached to the peptide during the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Mechanism of Action

The mechanism of action of Fluorescent Substrate for Subtillsin involves the cleavage of the peptide bond by subtilisin. Subtilisin recognizes and binds to the substrate, positioning the peptide bond adjacent to the fluorescent reporter group in the active site. The catalytic triad of subtilisin (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond, releasing the fluorescent reporter group. The fluorescence emitted by the reporter group can be measured to quantify the enzyme activity .

Comparison with Similar Compounds

Uniqueness: Fluorescent Substrate for Subtillsin is unique due to its high specificity for subtilisin and its ability to provide real-time monitoring of enzyme activity through fluorescence emission. This specificity and sensitivity make it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C66H80N14O18

Molecular Weight

1357.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C66H80N14O18/c1-36(2)28-45(75-58(88)44(24-15-27-70-66(68)69)72-61(91)48(31-40-20-11-6-12-21-40)77-64(94)50(34-54(82)83)74-57(87)42-22-13-14-23-43(42)67)60(90)76-46(29-38-16-7-4-8-17-38)59(89)71-37(3)56(86)73-47(30-39-18-9-5-10-19-39)62(92)78-49(63(93)79-51(65(95)96)35-55(84)85)32-41-25-26-53(81)52(33-41)80(97)98/h4-14,16-23,25-26,33,36-37,44-51,81H,15,24,27-32,34-35,67H2,1-3H3,(H,71,89)(H,72,91)(H,73,86)(H,74,87)(H,75,88)(H,76,90)(H,77,94)(H,78,92)(H,79,93)(H,82,83)(H,84,85)(H,95,96)(H4,68,69,70)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

TWMHHYUBASVRIM-WDGXTDPFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC=CC=C5N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C5=CC=CC=C5N

Origin of Product

United States

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